

An In-depth Technical Guide to the Chemical Structure and Properties of Zabcipril

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Compound of Interest

Compound Name: Zabcipril

Cat. No.: B1217366

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Introduction

Zabcipril is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor.^[1] It functions as a prodrug, undergoing in vivo biotransformation to its active diacid metabolite, **Zabciprilat**.^{[1][2]} **Zabciprilat** exerts its therapeutic effect by competitively inhibiting ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), thereby playing a crucial role in the management of hypertension.^[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental protocols for **Zabcipril** and **Zabciprilat**.

Chemical Structure and Identification

Zabcipril is chemically designated as (3S)-2-[(2S)-2-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid. Its active metabolite, **Zabciprilat**, is (3S)-2-[(2S)-2-[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid.^[4]

Table 1: Chemical Identifiers for **Zabcipril** and **Zabciprilat**

Identifier	Zabicipril	Zabiciprilat
IUPAC Name	(3S)-2-[(2S)-2-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid	(3S)-2-[(2S)-2-[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Molecular Formula	C ₂₃ H ₃₂ N ₂ O ₅	C ₂₁ H ₂₈ N ₂ O ₅ [4]
CAS Number	83059-56-7	90103-92-7 [4]

Physicochemical Properties

The physicochemical properties of **Zabicipril** and **Zabiciprilat** are crucial for their absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 2: Physicochemical Properties of **Zabicipril** and **Zabiciprilat**

Property	Zabicipril (Computed)	Zabiciprilat (Computed)
Molecular Weight	416.51 g/mol	388.45 g/mol [4]
XLogP3	1.8	0.7 [4]
Hydrogen Bond Donor Count	2	3 [4]
Hydrogen Bond Acceptor Count	5	5 [4]
Rotatable Bond Count	8	6 [4]

Pharmacological Properties

Zabicipril's pharmacological activity is attributable to its active metabolite, **Zabiciprilat**, which is a potent and competitive inhibitor of angiotensin-converting enzyme.

Table 3: Pharmacological Properties of **Zabiciprilat**

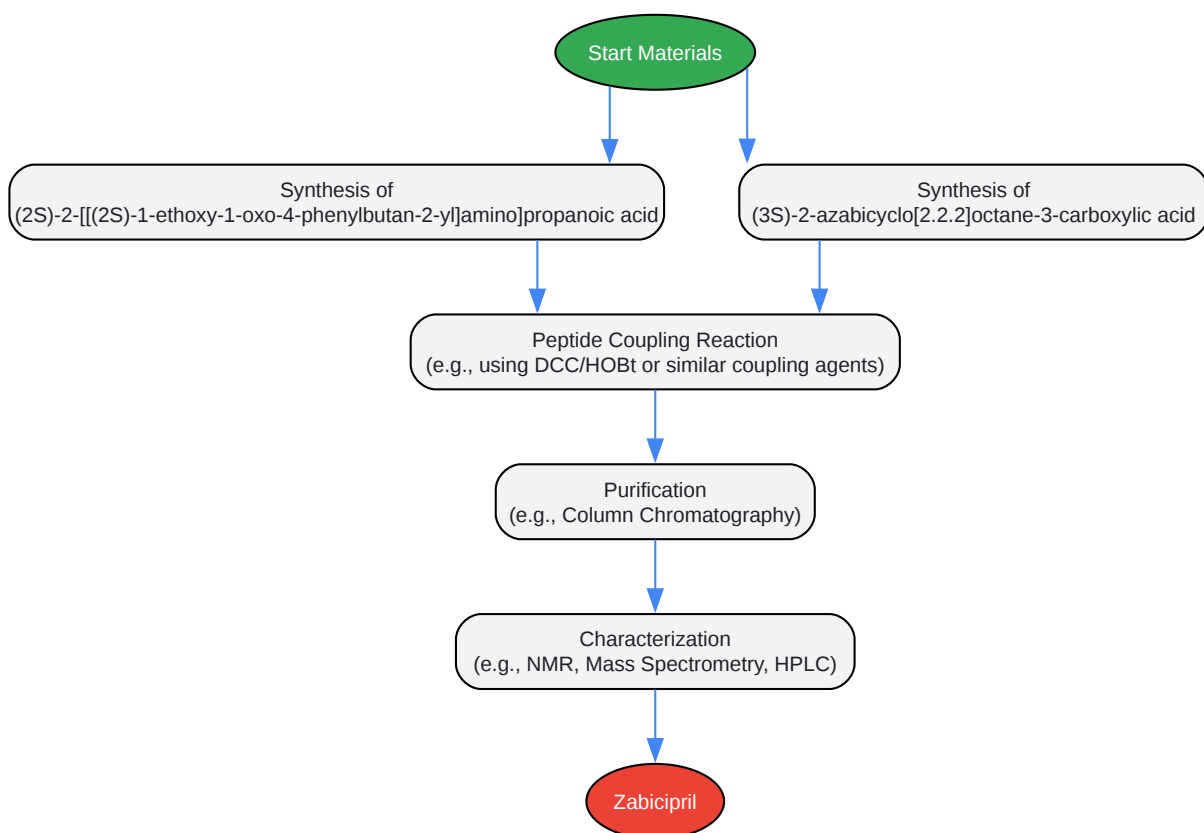
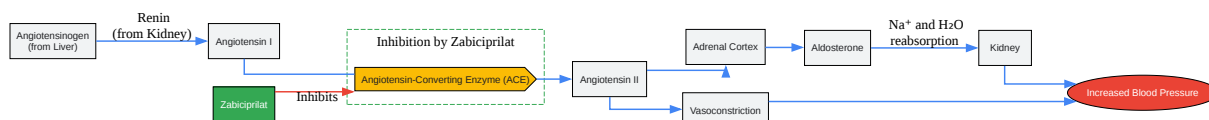
Parameter	Value	Reference
Mechanism of Action	Competitive inhibitor of Angiotensin-Converting Enzyme (ACE)	[3]
CE ₅₀ (in plasma)	2.2 ± 1.0 ng/mL	[5]
Therapeutic Use	Antihypertensive	[3]

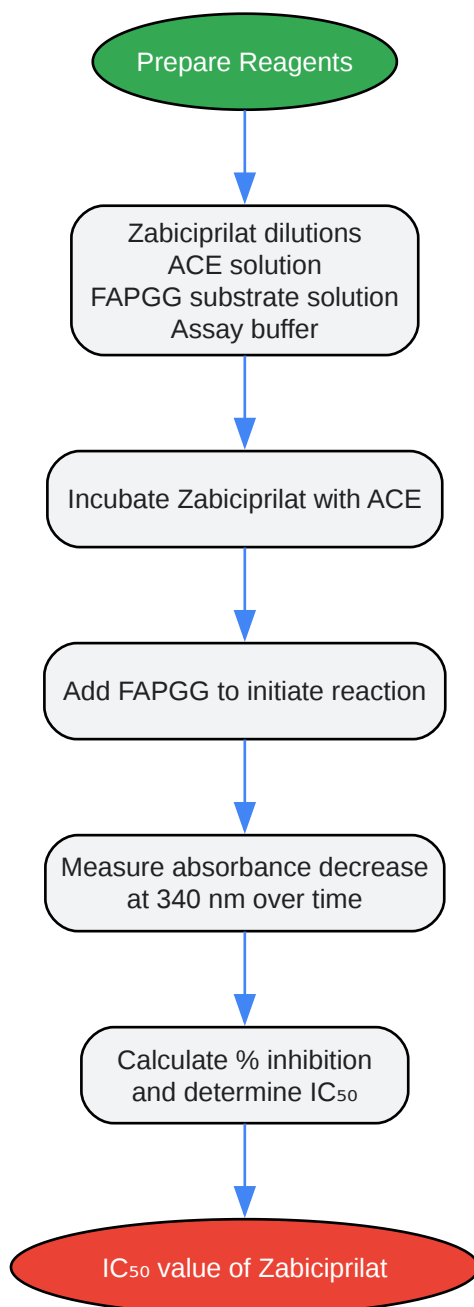
Note: A specific K_i value for **Zabiciprilat**'s inhibition of ACE was not found in the reviewed literature. The CE₅₀, the concentration required to elicit 50% of the maximal effect on plasma ACE activity, serves as a strong indicator of its inhibitory potency.

A clinical study in normotensive males demonstrated that a single 2.5 mg oral dose of **Zabicipril** resulted in over 90% inhibition of plasma ACE activity at 4 hours and 60% inhibition at 24 hours.[1]

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Zabiciprilat exerts its antihypertensive effect by disrupting the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a critical role in regulating blood pressure and fluid balance. The diagram below illustrates the RAAS cascade and the point of inhibition by **Zabiciprilat**.





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